molecular formula C10H14ClFN2O B1439599 N~1~-(5-Fluoro-2-methylphenyl)alaninamide hydrochloride CAS No. 1214056-31-1

N~1~-(5-Fluoro-2-methylphenyl)alaninamide hydrochloride

Cat. No.: B1439599
CAS No.: 1214056-31-1
M. Wt: 232.68 g/mol
InChI Key: TVOBJEHQGHMXOD-UHFFFAOYSA-N
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Description

N~1~-(5-Fluoro-2-methylphenyl)alaninamide hydrochloride is a chemical compound with the molecular formula C10H13FN2O·HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a fluorine atom at the 5th position of the phenyl ring and a methyl group at the 2nd position, making it a unique derivative of alaninamide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-Fluoro-2-methylphenyl)alaninamide hydrochloride typically involves the reaction of 5-fluoro-2-methylbenzoyl chloride with alaninamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of N1-(5-Fluoro-2-methylphenyl)alaninamide hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N~1~-(5-Fluoro-2-methylphenyl)alaninamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydrogen replacing the fluorine atom.

    Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

N~1~-(5-Fluoro-2-methylphenyl)alaninamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N1-(5-Fluoro-2-methylphenyl)alaninamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and leading to a cascade of biochemical events. The fluorine atom enhances the compound’s binding affinity and specificity, making it a potent inhibitor.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(4-Fluoro-2-methylphenyl)alaninamide hydrochloride
  • N~1~-(5-Fluoro-2-methylphenyl)-beta-alaninamide hydrochloride
  • 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide

Uniqueness

N~1~-(5-Fluoro-2-methylphenyl)alaninamide hydrochloride is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring, which imparts distinct chemical and biological properties. This structural uniqueness enhances its binding affinity and specificity towards molecular targets, making it a valuable compound in various scientific applications.

Properties

IUPAC Name

2-amino-N-(5-fluoro-2-methylphenyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O.ClH/c1-6-3-4-8(11)5-9(6)13-10(14)7(2)12;/h3-5,7H,12H2,1-2H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVOBJEHQGHMXOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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